molecular formula C17H27N3O2 B7916977 [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7916977
M. Wt: 305.4 g/mol
InChI Key: LPJBHNSZMSPYGH-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester: is a complex organic compound that features a piperidine ring, a carbamate group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylene diamine.

    Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate with methyl chloroformate under basic conditions.

    Benzyl Ester Formation: The final step involves esterification with benzyl alcohol in the presence of a suitable catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbamate group, potentially converting it to an amine.

    Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in large-scale production processes.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring and carbamate group are crucial for binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share the piperidine ring structure but differ in their functional groups.

    Carbamate Esters: Compounds such as carbaryl and fenobucarb contain the carbamate ester group but lack the piperidine ring.

    Benzyl Esters: Benzyl acetate and benzyl benzoate are examples of benzyl esters with different core structures.

Uniqueness

What sets [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester apart is the combination of the piperidine ring, aminoethyl group, carbamate, and benzyl ester in a single molecule. This unique structure allows it to interact with a diverse range of biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-19(12-16-8-5-10-20(13-16)11-9-18)17(21)22-14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJBHNSZMSPYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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